molecular formula C32H52N8O7 B1588801 Arg-Pro-Tyr-Ile-Leu CAS No. 60482-96-4

Arg-Pro-Tyr-Ile-Leu

Cat. No.: B1588801
CAS No.: 60482-96-4
M. Wt: 660.8 g/mol
InChI Key: ORFISQWLBSTJAE-KTHKBMNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-Pro-Tyr-Ile-Leu is a pentapeptide corresponding to the 9–13 fragment of neurotensin (NT), a neuropeptide involved in neurotransmission and modulation of cellular processes. This sequence retains biological activity, particularly binding to the neurotensin receptor 1 (NTS1R), a G protein-coupled receptor implicated in cancer progression and neurological disorders . Its structure includes arginine (Arg), proline (Pro), tyrosine (Tyr), isoleucine (Ile), and leucine (Leu), with Tyr playing a critical role in receptor interaction through hydrogen bonding and aromatic stacking .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N8O7/c1-5-19(4)26(29(44)38-24(31(46)47)16-18(2)3)39-27(42)23(17-20-10-12-21(41)13-11-20)37-28(43)25-9-7-15-40(25)30(45)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,43)(H,38,44)(H,39,42)(H,46,47)(H4,34,35,36)/t19-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFISQWLBSTJAE-KTHKBMNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438435
Record name (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60482-96-4
Record name (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Tyr-Ile-Leu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:

    Attachment of the First Amino Acid: The first amino acid (arginine) is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (proline) is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for tyrosine, isoleucine, and leucine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine. Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reduction reactions can occur at disulfide bonds if present in the peptide structure, using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, Arg-Pro-Tyr-Ile-Leu is used as a model peptide to study peptide synthesis, structure, and reactivity. It serves as a reference compound in analytical techniques like mass spectrometry and HPLC.

Biology

In biological research, this peptide is studied for its role in protein-protein interactions, signal transduction, and cellular communication. It is also used in studies of enzyme-substrate interactions and peptide-receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role in modulating immune responses, acting as a bioactive peptide in wound healing, and serving as a lead compound in drug development.

Industry

In the industrial sector, this peptide is utilized in the development of peptide-based drugs, cosmetics, and nutraceuticals. Its stability and bioactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of Arg-Pro-Tyr-Ile-Leu involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events. For example, it may activate or inhibit signaling pathways, modulate enzyme activity, or influence gene expression. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

Arg-Pro-Tyr-Ile-Leu has been modified to enhance stability, receptor affinity, or pharmacokinetics. Key analogs include:

Compound ID Modification NTS1R Affinity (IC₅₀, nM) Stability (% remaining at 24 h) Source
NT(8–13) This compound (native) 0.29 ± 0.03 93.6 ± 0.1
Compound 4 Arg-N(Me)-Arg-Pro-Tyr-Ile-Leu 0.51 >99
Compound 5 Arg-Arg-Pro-N(Me)-Tyr-Ile-Leu 5,100 <1
NT11 ArgΨ[Tz]this compound 0.2 ± 0.2 10.8 ± 0.4
  • N-Methylation: Compound 4 (N-methylation at Arg²) shows improved proteolytic stability (>99% remaining) while retaining sub-nanomolar affinity. This contrasts with Compound 5, where N-methylation at Pro³ disrupts receptor binding (IC₅₀ >1,000 nM), highlighting the sensitivity of Pro-Tyr motifs to modification .
  • Triazole Stabilization : Replacing peptide bonds with 1,2,3-triazoles (e.g., NT11) enhances metabolic stability and maintains high NTS1R affinity (IC₅₀ = 0.2 nM). However, triazole placement significantly impacts biodistribution; NT11 exhibits rapid renal clearance (4.6% ID/g in kidneys) compared to native NT(8–13) .

Functional Peptides with Overlapping Residues

  • YPIW (Tyr-Pro-Ile-Trp) : Although shorter, YPIW shares Tyr-Pro-Ile residues and inhibits α-glucosidase (IC₅₀ = 1.03 mmol/L), comparable to acarbose. Unlike this compound, YPIW lacks receptor-targeting activity but demonstrates superior gastrointestinal stability .
  • SFLLRNP (Ser-Phe-Leu-Leu-Arg-Asn-Pro) : A thrombin receptor agonist. While structurally distinct, SFLLRNP shares Leu-Arg motifs and activates phospholipid signaling pathways, similar to NT(8–13)’s G protein-mediated effects .

Stability and Hydrogen Bonding

This compound’s Tyr amide undergoes rapid intramolecular hydrogen/deuterium (H/D) exchange, 3× faster than Ile or Leu amides. This flexibility may facilitate receptor binding but reduces stability in aqueous environments. Stabilization strategies (e.g., N-methylation or triazole substitution) mitigate this by rigidifying the Tyr-Pro-Ile core .

Research Findings and Data Tables

Table 1: Receptor Affinity and Stability of NT(8–13) Derivatives

Compound Modification IC₅₀ (nM) Stability (% at 24 h) Biodistribution (Kidney, % ID/g)
NT(8–13) Native 0.29 93.6 83.7
NT11 ArgΨ[Tz]this compound 0.2 10.8 4.6
NT7 PEG4Ψ[Tz]-Arg-Arg-Pro-Tyr-Ile-Leu 2.2 9.4 4.5

Table 2: Comparison with Non-Neurotensin Peptides

Peptide Sequence Target IC₅₀/EC₅₀ Key Feature
YPIW Tyr-Pro-Ile-Trp α-Glucosidase 1.03 mmol/L Anti-diabetic, acid-stable
SFLLRNP Ser-Phe-Leu-Leu-Arg-Asn-Pro Thrombin receptor EC₅₀ = 10 μM Mimics thrombin signaling

Biological Activity

Arg-Pro-Tyr-Ile-Leu (APYIL) is a peptide fragment derived from neurotensin, a neuropeptide involved in various physiological processes, including modulation of pain, appetite regulation, and influence on gastrointestinal motility. The biological activity of APYIL has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and neurobiology. This article synthesizes current research findings on the biological activity of APYIL, focusing on its mechanisms of action, stability, and potential clinical implications.

APYIL primarily interacts with neurotensin receptors (NTSR1-4), which are G protein-coupled receptors (GPCRs). The binding affinity and biological activity of APYIL are significantly influenced by its amino acid sequence. Research indicates that the C-terminal fragment (Arg8-Pro9-Tyr10-Ile11-Leu12) retains the full biological activity of neurotensin, making it a key focus for developing therapeutic analogs .

Table 1: Interaction with Neurotensin Receptors

Receptor Type Binding Affinity Biological Effect
NTSR1HighPain modulation, vasodilation
NTSR2LowAppetite stimulation
NTSR3ModerateNeurotransmitter release
NTSR4VariablePotential neuroprotective effects

Stability and In Vitro Studies

The stability of APYIL in biological systems is a critical factor for its therapeutic application. Studies have shown that while the peptide exhibits a short half-life in vivo (approximately 2 minutes), modifications to its structure can enhance stability without compromising biological activity .

In vitro studies have demonstrated that APYIL can induce apoptosis in colorectal cancer cell lines (HCT116 and HT29) through mechanisms involving cell cycle arrest and increased expression of pro-apoptotic factors .

Table 2: In Vitro Effects on Cancer Cell Lines

Cell Line Treatment Concentration Cell Viability (%) Apoptosis Induction (%)
HCT116500 µg/mL45 ± 530 ± 4
HT29500 µg/mL50 ± 635 ± 5

Case Study 1: Colon Cancer Treatment

A recent study investigated the effects of neurotensin analogs, including APYIL, on colorectal cancer (CRC) models. Results indicated that treatment with APYIL led to significant reductions in colonosphere formation and enhanced cell death compared to control groups. Flow cytometry analysis revealed increased levels of caspase-3 activation, indicating the induction of apoptosis in treated cells .

Case Study 2: Neuroprotective Effects

Another study explored the potential neuroprotective effects of APYIL in models of neurodegeneration. The peptide was shown to mitigate neuronal cell death induced by oxidative stress, suggesting a role for APYIL in protecting against neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-Pro-Tyr-Ile-Leu
Reactant of Route 2
Arg-Pro-Tyr-Ile-Leu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.